Basicity Modulation vs. Butan-2-amine
The predicted conjugate‑acid pKa of 3,3‑difluorobutan‑2‑amine is 7.47 ± 0.50 , while the experimentally measured pKa of the non‑fluorinated parent butan‑2‑amine is 10.56 at 25 °C [1]. This ΔpKa of roughly –3.1 units corresponds to a ≈1 000‑fold reduction in basicity and is attributed to the electron‑withdrawing gem‑difluoro group, consistent with the well‑documented ability of β‑fluorine to lower amine pKa by 2‑4 units [2]. At physiological pH 7.4, butan‑2‑amine is >99 % protonated, whereas 3,3‑difluorobutan‑2‑amine exists in an approximately 50:50 neutral‑to‑cation equilibrium, which favors passive membrane diffusion [1].
| Evidence Dimension | Amine basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 7.47 ± 0.50 (predicted) |
| Comparator Or Baseline | Butan‑2‑amine: pKa = 10.56 at 25 °C (measured) |
| Quantified Difference | ΔpKa ≈ –3.1 units (basicity lowered ~1 000‑fold) |
| Conditions | Aqueous, 25 °C; predicted value from ChemicalBook (target), measured value from ChemTradeHub (butan‑2‑amine) |
Why This Matters
Purchasers can pre‑select this building block to calibrate the ionization state of candidate molecules for improved oral absorption or CNS exposure, avoiding downstream attrition from poor permeability.
- [1] ChemTradeHub. 2‑Butanamine (butan‑2‑amine) pKa 10.56 at 25 °C. https://jp.chemtradehub.com View Source
- [2] Fuller RW, Molloy BB. The Effect of Aliphatic Fluorine on Amine Drugs. In: Biochemistry Involving Carbon–Fluorine Bonds, ACS Symposium Series, Vol. 28, 1976, Chapter 5, pp. 77–91. doi:10.1021/bk-1976-0028.ch005. View Source
